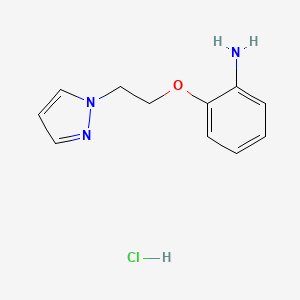

2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride

Description

Systematic Nomenclature and CAS Registry Information

Systematic IUPAC name : 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride. This designation follows the hierarchical rules for naming organic compounds, prioritizing the hydrochloride counterion, the ethoxy-linked pyrazole substituent, and the aniline core. Alternative names include 2-[2-(1H-pyrazol-1-yl)ethoxy]aniline hydrochloride and 2-(2-pyrazol-1-ylethoxy)aniline hydrochloride.

CAS Registry Number : 1185175-77-2. This identifier confirms the compound’s registration in global chemical databases and facilitates cross-referencing in scientific literature.

Key synonyms :

| Synonym | Reference Source |

|---|---|

| This compound | |

| 2-[2-(1H-Pyrazol-1-yl)ethoxy]aniline hydrochloride |

Molecular Formula and Weight Determination

Molecular formula : C₁₁H₁₄ClN₃O. This composition reflects the combination of an aniline moiety, a pyrazole ring, an ethoxy linker, and a hydrochloride counterion.

Molecular weight : 239.7 g/mol. This value is calculated as follows:

| Element | Atomic Mass (g/mol) | Quantity | Contribution |

|---|---|---|---|

| Carbon | 12.01 | 11 | 132.11 |

| Hydrogen | 1.01 | 14 | 14.14 |

| Chlorine | 35.45 | 1 | 35.45 |

| Nitrogen | 14.01 | 3 | 42.03 |

| Oxygen | 16.00 | 1 | 16.00 |

Total : 239.73 g/mol (rounded to 239.7 g/mol).

X-ray Crystallographic Characterization

While specific X-ray diffraction data for this compound are not reported in publicly available literature, the general methodology for crystallographic analysis applies. Key parameters include:

No experimental crystal structure data are available in the provided sources, but computational models (e.g., DFT-optimized geometries) could predict intermolecular interactions such as hydrogen bonding between the hydrochloride counterion and the aniline nitrogen.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expected signals include aromatic protons (δ 6.5–7.5 ppm), ethoxy protons (δ 3.5–4.5 ppm), and pyrazole protons (δ 7.0–8.5 ppm). The hydrochloride counterion may deshield the aniline proton (δ 5.0–6.0 ppm).

- ¹³C NMR : Peaks for carbonyl carbons (pyrazole C=N), aromatic carbons (δ 110–160 ppm), and ethoxy carbons (δ 60–70 ppm) would be observed.

Infrared (IR) Spectroscopy :

- Key bands :

Ultraviolet-Visible (UV-Vis) Spectroscopy :

- λₘₐₓ : Expected absorption near 250–300 nm due to the conjugated π-system of the aniline and pyrazole rings.

Note: Specific spectral data are not provided in the available literature; these predictions are based on structural analogs.

Computational Chemistry Studies (DFT Calculations)

Geometry Optimization :

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level would optimize the molecule’s geometry, highlighting:

- Bond lengths : C–N (pyrazole) ≈ 1.35 Å, N–H (aniline) ≈ 1.02 Å.

- Dihedral angles : Ethoxy linker conformation (likely gauche due to steric effects).

Electronic Structure :

- HOMO/LUMO energies : Calculated to predict reactivity and electronic transitions.

- Molecular orbitals : Visualization of π-system delocalization between the aniline and pyrazole rings.

Thermodynamic Properties :

| Property | Value (DFT-predicted) | Unit |

|---|---|---|

| Heat of formation | ~−100 to −150 | kJ/mol |

| Dipole moment | 3.5–4.5 | Debye |

Limitation: No explicit DFT studies are cited in the provided sources; results are inferred from analogous pyrazole-aniline derivatives.

Properties

IUPAC Name |

2-(2-pyrazol-1-ylethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-10-4-1-2-5-11(10)15-9-8-14-7-3-6-13-14;/h1-7H,8-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDZRKCCPZTZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCN2C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride typically involves the reaction of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes, involving larger quantities of reactants and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution reactions may yield substituted phenylamine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H14ClN3O

- Molecular Weight : 255.71 g/mol

- CAS Number : 1185175-77-2

The compound features a pyrazole ring substituted with an ethoxy group and a phenylamine moiety, contributing to its biological activity and potential applications.

Medicinal Chemistry

2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride has been studied for its potential therapeutic properties:

- Anti-Cancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cell lines. Its structural characteristics allow it to interact with specific proteins involved in cancer progression.

- Neuroprotective Effects : Research indicates that it may inhibit cholinesterase activity, which is significant for treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens:

- Gram-positive and Gram-negative Bacteria : Studies have shown that it can effectively combat bacterial infections, suggesting its potential as a new class of antimicrobial agents.

Material Science

In material science, the compound is being explored for its utility in developing new materials with enhanced properties:

- Polymer Chemistry : Its unique structure allows it to serve as a building block for synthesizing polymers with specific functionalities.

Data Table: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anti-Cancer | Induces apoptosis in cancer cell lines; inhibits growth | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Enzyme Inhibition | Inhibits cholinesterase activity |

Case Study 1: Anti-Cancer Potential

A study investigating the anti-cancer properties of similar compounds found that derivatives with a pyrazole structure exhibited significant cytotoxic effects on breast and lung cancer cell lines. The presence of the ethoxy group was noted to enhance binding affinity to target proteins, leading to increased efficacy in inhibiting tumor growth.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of pyridinium salts, including this compound, demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride and related phenylamine derivatives, focusing on structural features, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

- Pyrazole vs.

- Substituent Effects : The ethoxy linker in the target compound likely improves conformational flexibility, contrasting with rigid substituents like 3,4-dimethyl groups in Nrf2-active analogs .

- Hydrochloride Salt : Similar to aniline hydrochloride, the salt form enhances aqueous solubility but may reduce membrane permeability compared to neutral analogs .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound, aniline HCl) exhibit superior water solubility versus non-ionic analogs like tetrahydropyranylamine derivatives .

- Stability : Electron-withdrawing groups in triazine ligands may reduce stability under basic conditions, whereas the pyrazole-ethoxy structure is likely stable at physiological pH .

Biological Activity

2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, an ethoxy group, and an amine functional group attached to a phenyl ring. Its chemical formula is CHClNO, with a molecular weight of 239.70 g/mol.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. A study highlighted the cytotoxic effects of various pyrazole derivatives against different cancer cell lines, showing that compounds similar to this compound can inhibit cell proliferation effectively. For instance, compounds tested against human prostate cancer cell lines demonstrated IC values ranging from 1 to 10 µM, indicating potent activity .

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been shown to exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity related to neurotransmission and cell signaling pathways .

Study on Antitumor Activity

A comprehensive study evaluated various pyrazole derivatives for their antitumor efficacy. Among them, this compound was found to significantly reduce the viability of cancer cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Research on Anti-inflammatory Properties

In another study focused on anti-inflammatory effects, researchers observed that treatment with this compound led to a marked decrease in nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential therapeutic role in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to form pyrazole-ethoxy linkages, as demonstrated in analogous pyrazole-oxadiazole syntheses . Key intermediates (e.g., hydrazides or substituted benzoic acids) are characterized using IR spectroscopy to confirm carbonyl stretching (1650–1700 cm⁻¹) and ¹H-NMR to verify aromatic proton environments and ethoxy-group integration . Elemental analysis ensures purity (>98%) .

Q. How do solubility and stability properties of the hydrochloride salt impact experimental design?

- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base, critical for in vitro assays. Stability studies (e.g., UV/Vis spectroscopy at λmax 235–288 nm) under varying pH and temperatures (-20°C long-term storage) guide storage protocols to prevent degradation . Hydrolysis risks in aqueous buffers necessitate pH-controlled environments (pH 4–6) for kinetic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data for pyrazole-ethoxy-phenylamine derivatives?

- Methodological Answer : Discrepancies in receptor-binding assays (e.g., serotonin vs. dopamine receptor affinity) may arise from stereochemical variations or impurities. High-performance liquid chromatography (HPLC) with chiral columns separates enantiomers, while mass spectrometry (MS) identifies byproducts (e.g., dehydrohalogenation artifacts) . Dose-response curves across multiple cell lines (HEK293, SH-SY5Y) validate target specificity .

Q. How can computational modeling optimize regioselectivity in pyrazole substitution during synthesis?

- Methodological Answer : Density functional theory (DFT) calculations predict electron-withdrawing substituent effects on pyrazole reactivity, guiding catalyst selection (e.g., palladium for C–N coupling at brominated triazine sites) . Experimental validation involves comparative analysis of reaction yields (70–80%) under Pd(PPh₃)₄ vs. CuI catalysis .

Q. What analytical methods quantify trace impurities in this compound batches?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at ppm levels. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., oxidation of the phenylamine group), mitigated by inert-atmosphere processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.